Nagaba

Descripción

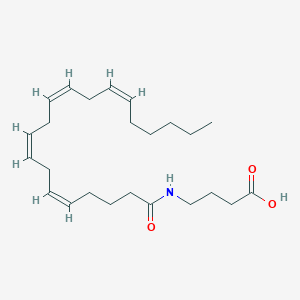

Nagaba is a natural product found in Euglena gracilis with data available.

Propiedades

IUPAC Name |

4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDIEXTAYKJNX-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Gamma-Aminobutyric Acid (GABA) in the Central Nervous System: A Technical Guide

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[1][2] It plays a critical role in reducing neuronal excitability throughout the nervous system, thereby maintaining the delicate balance between excitation and inhibition necessary for proper brain function.[3][4] This balance is crucial, and disruptions in GABAergic signaling are implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety disorders, schizophrenia, and depression.[3][5] This technical guide provides an in-depth overview of the GABAergic system, its signaling pathways, quantitative pharmacology, and the experimental methodologies used to study it, tailored for researchers, scientists, and professionals in drug development.

The GABAergic System: Synthesis, Metabolism, and Release

The concentration of GABA in the brain is approximately 1,000 times higher than that of other monoamine neurotransmitters.[6] Its synthesis, degradation, and recycling are tightly regulated through a metabolic pathway known as the GABA shunt.

1.1 Synthesis and Metabolism: The GABA Shunt

GABA is synthesized from glutamate, the main excitatory neurotransmitter, in a single enzymatic step.[7][8] This conversion highlights the intricate relationship between excitation and inhibition in the CNS. The GABA shunt is a closed-loop process that synthesizes, conserves, and degrades GABA.[6]

The key steps are:

-

Synthesis : Glutamate is converted to GABA via the enzyme glutamic acid decarboxylase (GAD) , which requires pyridoxal phosphate (a form of vitamin B6) as a cofactor.[1][9][10] GAD exists in two isoforms, GAD65 and GAD67, which have distinct subcellular locations and roles.[10]

-

Catabolism : GABA is metabolized by GABA transaminase (GABA-T) to succinic semialdehyde.[1][6]

-

Krebs Cycle Integration : Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which re-enters the tricarboxylic acid (TCA) or Krebs cycle, completing the shunt.[6]

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. mdpi.com [mdpi.com]

- 5. GABA, gamma-hydroxybutyric acid, and neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Regulation of excitation by GABA neurotransmission: focus on metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Emergence of a CNS Inhibitor: A Technical History of γ-Aminobutyric Acid

A Whitepaper on the Discovery, Elucidation, and Experimental Quantification of GABA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gamma-aminobutyric acid (GABA), first synthesized in 1883, was initially identified as a metabolic product in plants and microorganisms.[1] Its profound significance in neuroscience began in 1950 when it was discovered to be uniquely present in the mammalian central nervous system (CNS).[2][3] This discovery, a landmark in our understanding of brain function, was the result of pioneering work by several independent research groups. Subsequent research throughout the 1950s and 1960s definitively established GABA as the principal inhibitory neurotransmitter in the mature mammalian brain.[4][5] This technical guide provides an in-depth chronicle of the discovery and history of GABA, detailing the seminal experiments that unveiled its presence and function. It includes summaries of key quantitative data, detailed experimental protocols from the era, and visualizations of the core signaling pathways and experimental workflows.

The Initial Discovery: Identification in Brain Tissue (1950)

In 1950, two independent research groups, one led by Eugene Roberts and Sam Frankel, and the other by Jorge Awapara, reported the presence of a previously unidentified amino acid in the brain.[2][3] A third paper in the same issue of the Journal of Biological Chemistry by Sidney Udenfriend described an isotope derivative method that confirmed the identity of this compound as γ-aminobutyric acid.[3]

Key Researchers and Their Contributions

-

Eugene Roberts and Sam Frankel: At Washington University in St. Louis, Roberts and Frankel were studying the free amino acid content of normal and neoplastic tissues using paper chromatography.[2][3] They observed a ninhydrin-reactive spot on chromatograms of brain extracts that was not present in other tissues.[2][6] They proceeded to isolate and identify this compound as GABA and demonstrated its formation from glutamic acid.[2][4]

-

Jorge Awapara: Working at the M.D. Anderson Hospital for Cancer Research in Houston, Awapara and his colleagues also independently identified the presence of free GABA in the brain using similar paper chromatography techniques.[3][7]

Experimental Protocols: Identification and Quantification of GABA

The primary method used for the initial identification and quantification of GABA was paper chromatography. This technique separates molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent).

2.2.1 Protocol for Paper Chromatography of Brain Extracts (circa 1950)

-

Tissue Preparation:

-

Fresh brain tissue from various animal species (e.g., mouse, rat, rabbit, guinea pig, human, frog) was rapidly homogenized in 80% ethanol to precipitate proteins.[6]

-

The homogenate was then centrifuged, and the supernatant containing the free amino acids was collected.

-

-

Chromatography:

-

The supernatant was concentrated and spotted onto Whatman No. 1 filter paper.

-

Two-dimensional chromatography was performed using two different solvent systems to achieve better separation of the amino acids. A common combination was phenol-water for the first dimension and lutidine-collidine for the second.

-

The chromatogram was developed by allowing the solvent to ascend the paper for several hours.

-

-

Visualization and Identification:

-

After drying, the paper was sprayed with a 0.2% solution of ninhydrin in butanol.[3]

-

The paper was then heated at 100°C for a few minutes to develop the characteristic purple spots where amino acids were present.[8]

-

The unknown spot that was consistently observed in brain extracts was identified as GABA by comparing its Rf values (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) with that of a known GABA standard in multiple solvent systems.[9]

-

-

Quantification:

-

For a quantitative estimation, the corresponding spot was cut out from an unstained parallel chromatogram.

-

The GABA was eluted from the paper using water.

-

The amount of GABA in the eluate was then determined colorimetrically by reacting it with ninhydrin and measuring the absorbance of the resulting colored solution.

-

Quantitative Data from Early Studies

The initial studies not only identified GABA but also provided the first quantitative estimates of its concentration in the brain.

| Animal Species | Brain GABA Concentration (mg/100g wet weight) | Reference |

| Mouse | ~23 | [6] |

| Rat | ~25 | [6] |

| Rabbit | ~20 | [6] |

| Guinea Pig | ~22 | [6] |

| Human (frontal lobe) | ~10 | [6] |

| Frog | ~10 | [6] |

Table 1: Approximate concentrations of GABA in the brains of various species as reported in early studies.

Experimental Workflow: Identification of GABA in Brain Tissue```dot

Caption: Workflow for demonstrating the inhibitory action of GABA on crayfish stretch receptor neurons.

The GABAergic Signaling Pathway

The discovery of GABA's inhibitory function paved the way for the elucidation of the entire GABAergic signaling pathway, from its synthesis to its reception and metabolism.

GABA Synthesis and Metabolism: The GABA Shunt

GABA is synthesized in a metabolic pathway known as the GABA shunt, which is a closed-loop process that produces and conserves the supply of GABA. [10]

-

Synthesis: GABA is primarily synthesized from the excitatory neurotransmitter glutamate via the enzyme glutamate decarboxylase (GAD) , with pyridoxal phosphate (the active form of vitamin B6) as a cofactor. [1]2. Metabolism: GABA is catabolized by the enzyme GABA transaminase (GABA-T) into succinic semialdehyde. This is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which enters the Krebs cycle. [10]

GABA Receptors

GABA exerts its effects by binding to two main classes of receptors:

-

GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. [11]When GABA binds, the channel opens, allowing chloride ions to flow into the neuron, causing hyperpolarization and thus an inhibitory effect. [11]* GABA-B Receptors: These are metabotropic G-protein coupled receptors. [11]Their activation leads to downstream signaling cascades that can open potassium channels or block calcium channels, resulting in a slower, more prolonged inhibitory effect. [12]

GABAergic Synaptic Transmission

References

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. JBC: The discovery of GABA in the brain [asbmb.org]

- 3. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gamma-Aminobutyric acid in brain: its formation from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of factor I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 9. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]

- 10. A study of the inhibitory action of gamma-amino-butyric acid on neuromuscular transmission in the crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GABA: history and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

GABAergic pathways and their function in the brain

An In-depth Technical Guide on GABAergic Pathways and Their Function in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] GABAergic neurons, which constitute a significant portion of the neuronal population in the brain, are integral to virtually all aspects of brain function, from sensory processing to higher cognitive operations.[3] Dysfunction in the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, schizophrenia, and sleep disturbances, making it a critical target for therapeutic drug development.[1][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of GABAergic pathways, their molecular components, physiological functions, and the experimental methodologies used to investigate them.

Core Components of the GABAergic System

The GABAergic system comprises several key components that work in concert to mediate inhibitory neurotransmission:

-

GABA Synthesis and Metabolism: GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD), with pyridoxal phosphate (a form of vitamin B6) as a cofactor. There are two isoforms of GAD: GAD67, which is constitutively active and responsible for the majority of GABA synthesis, and GAD65, which is transiently activated in response to neuronal activity. GABA is metabolized by the enzyme GABA transaminase (GABA-T) into succinic semialdehyde, which is then converted to succinate and enters the citric acid cycle.[1][2]

-

GABA Receptors: GABA exerts its effects through two main classes of receptors:

-

GABA-A Receptors: These are ionotropic receptors that form chloride ion channels.[11][12] Upon activation by GABA, the channel opens, allowing chloride ions to flow into the neuron, leading to hyperpolarization and inhibition of neuronal firing. GABA-A receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, θ, π, and ρ), with the specific subunit composition determining the receptor's pharmacological and physiological properties.[11][12] They are the targets for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[12]

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory responses.[13] They are heterodimers composed of GABA-B1 and GABA-B2 subunits.[13][14] Activation of GABA-B receptors leads to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, both of which contribute to neuronal inhibition.[13][15]

-

-

GABA Transporters (GATs): The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic terminals and surrounding glial cells by GABA transporters. Four subtypes of GATs have been identified (GAT-1, GAT-2, GAT-3, and BGT-1), with GAT-1 being the most abundant in the brain.

Data Presentation

Quantitative Data on GABAergic System Components

The following tables summarize key quantitative data related to the GABAergic system, providing a valuable resource for comparative analysis.

Table 1: Binding Affinities (Ki) of Selected Ligands for GABA-A Receptor Subtypes

| Ligand | Receptor Subtype | Ki (nM) | Reference |

| Diazepam | α1β2γ2 | 16.1 | [16] |

| α2β2γ2 | 16.9 | [16] | |

| α3β2γ2 | 17.0 | [16] | |

| α5β2γ2 | 14.9 | [16] | |

| α4β2γ2 | >10,000 | [16] | |

| α6β2γ2 | >10,000 | [16] | |

| Clonazepam | α1β2γ2 | 1.3 | [16] |

| α2β2γ2 | 1.7 | [16] | |

| α3β2γ2 | 2.0 | [16] | |

| α6β2γ2 | >10,000 | [16] | |

| Zolpidem | α1β2γ2 | ~20 | [17] |

| α2β2γ2 | ~400 | [17] | |

| α3β2γ2 | ~400 | [17] | |

| α5β2γ2 | >15,000 | [17] | |

| Clobazam | α1β3γ2 | 77,100 | [18] |

Table 2: GABA Concentrations in Different Brain Regions

| Brain Region | Species | GABA Concentration (mM) | Reference |

| Medial Prefrontal Cortex | Human | 1.0 ± 0.1 | [19] |

| Left Frontal Cortex | Human | 0.4 ± 0.1 | [19] |

| Medial Occipital Cortex | Human | 0.8 ± 0.1 | [19] |

| Left Occipital Cortex | Human | 0.3 ± 0.1 | [19] |

| Anterior Cingulate Cortex | Human | 0.22 ± 0.07 | [20] |

| Whole Brain | Rat | 0.06 (median) | [21] |

| Hippocampus | Rat | ~2.5 | [21] |

| Striatum | Rat | ~3.0 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GABAergic pathways.

Immunohistochemistry for GABAergic Neurons

This protocol describes the staining of GABAergic neurons using antibodies against GAD67 and Parvalbumin (a calcium-binding protein often co-localized in a subset of GABAergic interneurons).

Materials:

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Cryostat or vibratome

-

Free-floating sections or slide-mounted tissue sections

-

Blocking solution: 10% normal goat serum (NGS) and 0.3% Triton X-100 in PBS

-

Primary antibodies: mouse anti-GAD67, rabbit anti-Parvalbumin

-

Secondary antibodies: goat anti-mouse IgG (conjugated to a fluorophore, e.g., Alexa Fluor 594), goat anti-rabbit IgG (conjugated to a different fluorophore, e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C. Cryoprotect the brain in 30% sucrose in PBS. Section the brain into 30-40 µm thick sections using a cryostat or vibratome.

-

Permeabilization and Blocking: Wash the sections three times in PBS for 10 minutes each. Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-GAD67 at 1:1000, anti-Parvalbumin at 1:2000) in the blocking solution. Incubate the sections in the primary antibody solution overnight at 4°C on a shaker.

-

Secondary Antibody Incubation: Wash the sections three times in PBS for 10 minutes each. Dilute the fluorophore-conjugated secondary antibodies in the blocking solution. Incubate the sections in the secondary antibody solution for 2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the sections three times in PBS for 10 minutes each. Incubate the sections in DAPI solution (1:10,000 in PBS) for 10 minutes to stain the cell nuclei. Wash the sections twice in PBS. Mount the sections onto glass slides and coverslip using an aqueous mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Optogenetic Manipulation and Recording of GABAergic Interneurons

This protocol outlines a general workflow for expressing a light-sensitive ion channel (e.g., Channelrhodopsin-2, ChR2) in a specific population of GABAergic interneurons and subsequently recording their activity.[22][23][24][25][26]

Materials:

-

Cre-driver mouse line targeting a specific GABAergic interneuron subtype (e.g., PV-Cre, SOM-Cre)

-

Adeno-associated virus (AAV) vector carrying a Cre-dependent ChR2-eYFP construct (e.g., AAV-DIO-ChR2-eYFP)

-

Stereotaxic surgery setup

-

Fiber optic cannula

-

Laser or LED light source

-

Electrophysiology recording system (e.g., for in vivo silicon probe recording or in vitro patch-clamp)

Procedure:

-

Viral Injection: Anesthetize a Cre-driver mouse and place it in a stereotaxic frame. Inject the AAV-DIO-ChR2-eYFP vector into the brain region of interest. Allow 3-4 weeks for viral expression.

-

Cannula Implantation: In the same surgery or a subsequent one, implant a fiber optic cannula above the injection site.

-

Optogenetic Stimulation and Recording (In Vivo):

-

Connect the implanted cannula to a laser or LED light source.

-

Implant a silicon probe or tetrode array into the same brain region to record neuronal activity.

-

Deliver brief pulses of light (e.g., 473 nm for ChR2) to activate the ChR2-expressing interneurons.

-

Record the spiking activity of neurons in the vicinity of the optical fiber.

-

Analyze the recorded data to identify light-responsive units (putative GABAergic interneurons) and assess the effect of their activation on the surrounding neuronal population.

-

-

Optogenetic Stimulation and Recording (In Vitro):

-

Prepare acute brain slices from the virally injected mouse.

-

Perform whole-cell patch-clamp recordings from fluorescently labeled (eYFP-positive) neurons to confirm their identity and characterize their intrinsic properties.

-

Deliver light stimulation through the microscope objective to activate the ChR2-expressing neurons and record postsynaptic currents in neighboring unlabeled neurons.

-

Mandatory Visualization

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to visualize key aspects of GABAergic pathways and their investigation.

Caption: GABA Synthesis and Metabolism Pathway.

Caption: GABA-B Receptor Signaling Pathway.

Caption: Experimental Workflow for Optogenetics.

Conclusion

The GABAergic system is a cornerstone of inhibitory neurotransmission in the brain, and its intricate network of pathways and molecular components is essential for maintaining proper neuronal function. This technical guide has provided an in-depth overview of the core aspects of GABAergic signaling, from the synthesis and metabolism of GABA to the function of its diverse receptor subtypes. The quantitative data presented in the tables offer a valuable resource for researchers, while the detailed experimental protocols provide practical guidance for investigating these complex pathways. The visualizations of key signaling cascades and experimental workflows further enhance the understanding of this critical system. As our knowledge of GABAergic pathways continues to expand, so too will our ability to develop novel and more effective therapeutic strategies for a host of neurological and psychiatric disorders. The ongoing development of subtype-selective GABA-A receptor modulators and other novel GABAergic drugs holds great promise for the future of neuropsychiatric pharmacology.[4][5][7][27]

References

- 1. researchgate.net [researchgate.net]

- 2. graphyonline.com [graphyonline.com]

- 3. mdpi.com [mdpi.com]

- 4. GABAA receptors as targets for novel anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA(A) receptor subtypes as targets for neuropsychiatric drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. psychiatrist.com [psychiatrist.com]

- 8. GABAergic dysfunction in schizophrenia: new treatment strategies on the horizon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | GABAergic System Dysfunction and Challenges in Schizophrenia Research [frontiersin.org]

- 10. GABAergic System Dysfunction and Challenges in Schizophrenia Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.tocris.com [resources.tocris.com]

- 17. researchgate.net [researchgate.net]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7T in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. purdue.edu [purdue.edu]

- 21. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Optogenetic Stimulation and Recording of Primary Cultured Neurons with Spatiotemporal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optogenetic Stimulation and Recording of Primary Cultured Neurons with Spatiotemporal Control [agris.fao.org]

- 24. In vivo optogenetic identification and manipulation of GABAergic interneuron subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. biorxiv.org [biorxiv.org]

- 27. GABAA receptors as targets for novel anxiolytic drugs | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Endogenous Synthesis and Metabolism of GABA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pathways and molecular machinery governing the synthesis and metabolic degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Understanding these intricate processes is fundamental for research into neurological disorders and the development of novel therapeutic agents targeting the GABAergic system.

Core Pathways of GABA Synthesis and Metabolism

The primary route for GABA synthesis and catabolism is a closed-loop pathway known as the GABA shunt .[1] This metabolic sequence is a branch of the tricarboxylic acid (TCA) cycle, serving the dual purpose of producing and conserving the brain's supply of GABA.[2]

GABA Synthesis: The Role of Glutamate Decarboxylase (GAD)

GABA is synthesized from glutamate through a single decarboxylation step catalyzed by the enzyme glutamate decarboxylase (GAD) .[3][4] This reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[3] GAD is considered an excellent marker for GABAergic neurons as it is almost exclusively expressed in these cells.[2]

In mammals, GAD exists in two primary isoforms, GAD67 and GAD65, named for their respective molecular weights.[5] These isoforms are encoded by two different genes and exhibit distinct subcellular localizations and regulatory properties, suggesting they fulfill different functional roles.[6][7] GAD67 is distributed throughout the neuron and is thought to be responsible for the majority of basal GABA synthesis.[7] In contrast, GAD65 is preferentially localized to nerve terminals and is involved in the synthesis of GABA for vesicular release during neurotransmission.[6]

GABA Metabolism: The GABA Shunt Pathway

The metabolic breakdown of GABA occurs via a two-step enzymatic process that ultimately returns the carbon backbone to the TCA cycle.

-

Transamination by GABA Transaminase (GABA-T): The first step in GABA catabolism is the conversion of GABA to succinic semialdehyde. This reaction is catalyzed by GABA transaminase (GABA-T) , a mitochondrial enzyme that uses α-ketoglutarate as an amino group acceptor, thereby regenerating glutamate.[2]

-

Oxidation by Succinic Semialdehyde Dehydrogenase (SSADH): Succinic semialdehyde is then rapidly oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH) .[2] Succinate can then re-enter the TCA cycle, completing the GABA shunt.[2]

The Glutamate-Glutamine Cycle and Astrocyte Involvement

The synthesis and metabolism of GABA are tightly coupled with the glutamate-glutamine cycle , a critical process involving both neurons and astrocytes. GABA that is released into the synaptic cleft can be taken up by surrounding astrocytes via GABA transporters (GATs).[2] Within astrocytes, GABA is metabolized by GABA-T and SSADH. Since astrocytes lack GAD, they cannot directly synthesize GABA from the resulting glutamate.[2] Instead, this glutamate is converted to glutamine by glutamine synthetase. Glutamine is then transported back to GABAergic neurons, where it is converted back to glutamate by glutaminase, thus replenishing the precursor pool for GABA synthesis.[2]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and concentrations involved in GABA synthesis and metabolism. It is important to note that these values can vary depending on the species, brain region, and experimental conditions.

| Enzyme | Substrate(s) | Km (mM) | Species/Tissue | Reference(s) |

| GAD (unspecified isoform) | L-Glutamic Acid | ~7.65 | E. coli (recombinant) | [8] |

| GABA-T (Astroglial) | α-ketoglutarate | Significantly lower than neuronal | Cultured mouse cerebral cortex astrocytes | [9] |

| GABA-T (Astroglial) | GABA | Significantly lower than neuronal | Cultured mouse cerebral cortex astrocytes | [9] |

| GABA-T (Neuronal) | α-ketoglutarate | Higher than astroglial | Cultured mouse cerebral cortex neurons | [9] |

| GABA-T (Neuronal) | GABA | Higher than astroglial | Cultured mouse cerebral cortex neurons | [9] |

| SSADH (Streptococcus pyogenes) | NADP+ | ~2-fold lower than NAD+ | Streptococcus pyogenes (recombinant) | [1] |

| SSADH (Bacillus subtilis) | NAD+/NADP+ | Similar values for both | Bacillus subtilis (recombinant) | [10] |

| SSADH (Cyanothece sp.) | SSA (with NAD+) | Ki = 0.052 | Cyanothece sp. ATCC51142 (recombinant) | [11] |

| SSADH (Cyanothece sp.) | SSA (with NADP+) | Ki = 0.8 | Cyanothece sp. ATCC51142 (recombinant) | [11] |

Table 1: Kinetic Parameters of Key Enzymes in GABA Synthesis and Metabolism.

| Brain Region | GABA Concentration (mM) | Method | Species | Reference(s) |

| Medial Prefrontal Cortex | 1.3 (in gray matter) | 1H-MRS (7T) | Human | [12] |

| Left Frontal Cortex | - | 1H-MRS (7T) | Human | [12][13] |

| Medial Occipital Cortex | 1.0 (in gray matter) | 1H-MRS (7T) | Human | [12] |

| Left Occipital Cortex | - | 1H-MRS (7T) | Human | [12][13] |

| Frontal Cortex (bilateral) | - | 1H-MRS (3T) | Human | [14] |

| Parietal Cortex (bilateral) | - | 1H-MRS (3T) | Human | [14] |

| Occipital Cortex (bilateral) | Higher than Medial Prefrontal Cortex | 1H-MRS (3T) | Human | [15] |

Table 2: Regional GABA Concentrations in the Human Brain. Note: Absolute concentrations can be difficult to determine and are often reported as ratios to other metabolites like creatine. Values are generally higher in gray matter than in white matter.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous synthesis and metabolism of GABA.

Measurement of Glutamate Decarboxylase (GAD) Activity

Several methods can be employed to measure GAD activity, often based on the detection of one of its reaction products, CO₂ or GABA.

3.1.1. Fluorometric Assay

This method is based on the change in fluorescence intensity upon the addition of the glutamate substrate.

-

Principle: The interaction between the phosphate group of the cofactor PLP and the active site of GAD can be monitored fluorometrically. The conformational changes upon glutamate binding and conversion to GABA lead to a detectable change in fluorescence.[16]

-

Protocol Outline:

-

Prepare a brain tissue homogenate and perform partial purification of GAD through chromatographic steps.[16]

-

Prepare a reaction mixture containing the purified enzyme fraction in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Initiate the reaction by adding a known concentration of L-glutamate (e.g., 10 mM).[16]

-

Monitor the increase in fluorescence intensity over time at an excitation wavelength of 495 nm and an emission wavelength of 540 nm.[16]

-

Calculate the rate of change in fluorescence (ΔF/min) and normalize to the protein concentration of the enzyme preparation (ΔF/min/mg protein).[16]

-

3.1.2. Colorimetric Assay

This high-throughput method relies on a pH change resulting from the consumption of a proton during the decarboxylation of glutamate.

-

Principle: The GAD-catalyzed reaction consumes a proton, leading to an increase in the pH of the reaction mixture. This pH change can be detected by a pH-sensitive indicator dye, such as bromocresol green.[17]

-

Protocol Outline:

-

Prepare bacterial cell extracts containing GAD.

-

In a microplate format, add the cell extract to a buffered solution (e.g., acetate buffer) containing bromocresol green.[17]

-

Initiate the reaction by adding L-glutamate.

-

Monitor the change in absorbance at 620 nm over time using a microplate reader.[17]

-

The rate of change in absorbance is proportional to the GAD activity.

-

Measurement of GABA Transaminase (GABA-T) Activity

GABA-T activity is typically measured using a coupled enzyme assay.

-

Principle: The activity of GABA-T is determined by measuring the production of glutamate in a coupled reaction with glutamate dehydrogenase, which reduces a tetrazolium salt (INT) to a colored formazan product.[18]

-

Protocol Outline:

-

Prepare cell or tissue extracts in an appropriate lysis buffer.[18]

-

In a 96-well plate, create a reaction well containing the sample and a GABA-T substrate solution (containing GABA and α-ketoglutarate), and a control well with the sample and water.[18]

-

Incubate the plate to allow the transamination reaction to proceed.[18]

-

Add a transaminase assay solution containing glutamate dehydrogenase and INT to all wells.[18]

-

Incubate the plate again to allow for the development of the colored formazan product.

-

Measure the absorbance at 492 nm. The difference in absorbance between the reaction and control wells is proportional to the GABA-T activity.[18]

-

Quantification of GABA Levels

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantification of GABA in biological samples. As GABA lacks a strong chromophore, a pre-column derivatization step is necessary for UV or fluorescence detection.[19]

-

Principle: GABA in the sample is derivatized with a reagent such as o-phthalaldehyde (OPA) or benzoyl chloride to form a fluorescent or UV-absorbing product.[20][21][22] This derivative is then separated by reverse-phase HPLC and quantified by comparing its peak area to that of a known standard.

-

Protocol Outline (using OPA derivatization):

-

Homogenize brain tissue or collect microdialysis samples.[20][22]

-

Deproteinize the samples, for example, by adding perchloric acid followed by neutralization.

-

Prepare a derivatizing solution of OPA and a thiol (e.g., 2-mercaptoethanol or sulfite).[20][22]

-

Mix the sample with the derivatizing solution and allow the reaction to proceed for a short, defined time.

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.[20][22]

-

Elute the derivatized GABA using an appropriate mobile phase (e.g., a gradient of sodium acetate buffer and methanol).

-

Detect the fluorescent derivative using a fluorescence detector (e.g., excitation at 220 nm and emission at 385 nm).[20]

-

Quantify the GABA concentration by comparing the peak area to a standard curve.

-

3.3.2. Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for GABA quantification.[23][24]

-

Principle: GABA is separated from other molecules in the sample by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions of GABA are detected, allowing for highly selective and sensitive quantification, often using a stable isotope-labeled internal standard.[25][26]

-

Protocol Outline:

-

Prepare plasma, cerebrospinal fluid, or tissue homogenates.[23][25]

-

Perform protein precipitation (e.g., with acetonitrile).[23]

-

For enhanced retention on a reverse-phase column, derivatization may be employed, though HILIC columns can separate underivatized GABA.[24]

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate GABA using an appropriate column and mobile phase gradient.[23]

-

Detect GABA and an internal standard (e.g., GABA-d2) using selective reaction monitoring (SRM).[23][26]

-

Quantify GABA concentration based on the peak area ratio of the analyte to the internal standard against a standard curve.[23]

-

Synaptosomal GABA Uptake Assay

This assay measures the activity of GABA transporters (GATs) in nerve terminals.

-

Principle: Synaptosomes, which are resealed nerve terminals, are incubated with radiolabeled GABA ([³H]GABA). The amount of radioactivity accumulated inside the synaptosomes over time reflects the activity of the GABA transporters.[27]

-

Protocol Outline:

-

Prepare a crude synaptosomal fraction from brain tissue (e.g., cerebral cortex or thalamus) by differential centrifugation.[27]

-

Pre-incubate the synaptosomes in a physiological buffer at 37°C.[28]

-

Initiate the uptake by adding a known concentration of [³H]GABA.[27][28]

-

At various time points, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the protein concentration of the synaptosomal preparation to normalize the uptake data (e.g., in pmol/mg protein/min).

-

To distinguish between different GAT subtypes, selective inhibitors (e.g., NNC-711 for GAT-1) can be included in the assay.[27]

-

Visualizations of Key Pathways and Workflows

References

- 1. Kinetic and Structural Characterization for Cofactor Preference of Succinic Semialdehyde Dehydrogenase from Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic characterization and molecular modeling of NAD(P)(+)-dependent succinic semialdehyde dehydrogenase from Bacillus subtilis as an ortholog YneI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic and structural insights into enzymatic mechanism of succinic semialdehyde dehydrogenase from Cyanothece sp. ATCC51142 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7T in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7 T in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regional difference in GABA levels between medial prefrontal and occipital cortices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemisgroup.us [chemisgroup.us]

- 17. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bmrservice.com [bmrservice.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. akjournals.com [akjournals.com]

- 22. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. edepot.wur.nl [edepot.wur.nl]

- 24. researchgate.net [researchgate.net]

- 25. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of GABA Receptor Pharmacology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature vertebrate central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2][3][4][5] Its effects are mediated through two main classes of receptors: GABA-A and GABA-B.[3][4] GABA-A receptors are ionotropic ligand-gated ion channels, while GABA-B receptors are metabotropic G protein-coupled receptors.[4] The profound influence of GABAergic signaling on CNS function has made GABA receptors a major target for a wide array of clinically important drugs, including those with sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[3][6] This guide provides a detailed overview of the fundamental principles of GABA receptor pharmacology, with a focus on receptor structure, signaling mechanisms, and the methodologies used to study these critical components of neurotransmission.

GABA-A Receptors

Structure and Subtypes

GABA-A receptors are heteropentameric structures that form a central chloride ion-permeable pore.[1][7][8] These receptors are assembled from a large family of subunits, which in mammals include: six α (alpha), three β (beta), three γ (gamma), δ (delta), ε (epsilon), π (pi), and θ (theta).[1][2] The most common stoichiometry in the brain is two α subunits, two β subunits, and one γ subunit.[2] This subunit diversity gives rise to a vast number of receptor subtypes with distinct pharmacological and physiological properties, as well as specific regional and subcellular localizations.[9][10] For instance, receptors containing the γ2 subunit are typically found at postsynaptic sites and are sensitive to benzodiazepines, while those containing the δ subunit are often located extrasynaptically and contribute to tonic inhibition.[1]

Signaling Mechanism

The binding of GABA to its recognition sites on the GABA-A receptor, located at the interface between the α and β subunits, triggers a conformational change that opens the integral chloride channel.[7][11] The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[4] The activity of GABA-A receptors can be modulated by a variety of compounds that bind to allosteric sites distinct from the GABA binding site. These include benzodiazepines, barbiturates, neurosteroids, and ethanol.[3][12] Positive allosteric modulators, such as benzodiazepines, increase the frequency of channel opening in the presence of GABA, thereby enhancing its inhibitory effect.[12][13]

Pharmacology

The pharmacology of GABA-A receptors is rich and complex, with a wide range of agonists, antagonists, and allosteric modulators targeting different sites on the receptor complex. The specific subunit composition of the receptor subtype dictates its pharmacological profile.

| Ligand | Type | Target Site | Ki (nM) | EC50/IC50 (nM) |

| GABA | Agonist | Orthosteric | 10 - 1000 | 1,000 - 10,000 |

| Muscimol | Agonist | Orthosteric | 2 - 10 | 100 - 500 |

| Bicuculline | Competitive Antagonist | Orthosteric | 50 - 200 | 300 - 1000 |

| Diazepam | Positive Allosteric Modulator | Benzodiazepine Site | 1 - 10 | 20 - 100 |

| Flumazenil | Antagonist | Benzodiazepine Site | 0.5 - 2 | 5 - 20 |

| Zolpidem | Positive Allosteric Modulator | Benzodiazepine Site (α1 selective) | 20 - 50 | 50 - 200 |

| Pentobarbital | Positive Allosteric Modulator | Barbiturate Site | 500 - 2000 | 10,000 - 50,000 |

| Picrotoxin | Non-competitive Antagonist | Channel Pore | >1000 | 100 - 500 |

Table 1: Pharmacological properties of selected GABA-A receptor ligands. Ki and EC50/IC50 values are approximate ranges compiled from various sources and can vary depending on the receptor subtype and experimental conditions.

GABA-B Receptors

Structure and Subtypes

GABA-B receptors are obligate heterodimers composed of two subunits, GABA-B1 and GABA-B2.[14][15] The GABA-B1 subunit is responsible for binding GABA, while the GABA-B2 subunit is coupled to the intracellular G protein signaling machinery.[14] Alternative splicing of the GABA-B1 subunit gene generates two main isoforms, GABA-B1a and GABA-B1b, which exhibit different subcellular localizations.

Signaling Mechanism

Upon GABA binding to the GABA-B1 subunit, a conformational change is induced in the GABA-B2 subunit, leading to the activation of a coupled Gi/o protein.[16] The activated G protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors. The Gβγ subunit can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane.[16] Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels, which presynaptically results in reduced neurotransmitter release.[16] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]

Pharmacology

The pharmacological manipulation of GABA-B receptors has been more challenging than that of GABA-A receptors. Baclofen is the prototypical agonist and is used clinically as a muscle relaxant.

| Ligand | Type | Ki (nM) | EC50/IC50 (nM) |

| GABA | Agonist | 20 - 100 | 100 - 500 |

| Baclofen | Agonist | 50 - 200 | 200 - 1000 |

| Saclofen | Competitive Antagonist | 1,000 - 5,000 | 10,000 - 50,000 |

| Phaclofen | Competitive Antagonist | 5,000 - 20,000 | 50,000 - 200,000 |

| CGP55845 | Competitive Antagonist | 1 - 5 | 10 - 50 |

Table 2: Pharmacological properties of selected GABA-B receptor ligands. Ki and EC50/IC50 values are approximate ranges compiled from various sources and can vary depending on the experimental conditions.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors ([³H]Muscimol)

This protocol describes a saturation binding assay to determine the density (Bmax) and affinity (Kd) of GABA-A receptors in a brain membrane preparation using [³H]muscimol.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

[³H]muscimol (specific activity ~20-30 Ci/mmol)

-

Unlabeled GABA (for determining non-specific binding)

-

Glass-fiber filters

-

Scintillation vials and scintillation cocktail

-

Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step three times to wash the membranes.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Set up a series of tubes for total binding, non-specific binding, and a range of [³H]muscimol concentrations (e.g., 0.5 to 50 nM).

-

For total binding, add assay buffer, membrane preparation (typically 100-200 µg of protein), and the desired concentration of [³H]muscimol.

-

For non-specific binding, add assay buffer, membrane preparation, the desired concentration of [³H]muscimol, and a high concentration of unlabeled GABA (e.g., 1 mM).

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Termination and Counting:

-

Rapidly filter the contents of each tube through a glass-fiber filter using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each [³H]muscimol concentration.

-

Plot specific binding versus the concentration of [³H]muscimol and fit the data to a one-site binding hyperbola to determine the Bmax and Kd values.

-

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Currents

This protocol outlines the recording of GABA-A receptor-mediated currents from a cultured neuron or a neuron in a brain slice using the whole-cell patch-clamp technique.

Materials:

-

Cultured neurons or acute brain slices

-

External solution (ACSF for slices): containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer (e.g., HEPES or NaHCO₃), pH 7.4

-

Internal (pipette) solution: containing a cesium or potassium salt (e.g., CsCl or K-gluconate), EGTA, HEPES, Mg-ATP, and Na-GTP, pH 7.2

-

GABA solution for local application

-

Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Preparation:

-

Prepare and perfuse the recording chamber with external solution, bubbled with 95% O₂/5% CO₂ if using ACSF.

-

Place the cell culture dish or brain slice in the recording chamber.

-

Pull a patch pipette with a resistance of 3-7 MΩ when filled with internal solution.

-

-

Obtaining a Recording:

-

Under visual guidance, approach a neuron with the patch pipette while applying slight positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Recording GABA-A Currents:

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Locally apply GABA to the neuron using a puff pipette or a fast-perfusion system.

-

Record the resulting inward current, which is mediated by the influx of Cl⁻ through GABA-A receptors.

-

To study the effect of a modulator, co-apply the modulator with GABA and compare the current amplitude and kinetics to the response to GABA alone.

-

-

Data Analysis:

-

Measure the peak amplitude, rise time, and decay time constant of the GABA-evoked currents.

-

Construct dose-response curves by applying a range of GABA concentrations to determine the EC50.

-

Analyze the effects of antagonists or modulators on the current parameters.

-

Conclusion

The intricate pharmacology of GABA receptors presents both challenges and opportunities for neuroscience research and drug development. A thorough understanding of the structure, function, and signaling pathways of GABA-A and GABA-B receptor subtypes is essential for the rational design of novel therapeutics with improved efficacy and fewer side effects. The experimental techniques detailed in this guide provide a foundation for the continued exploration of the GABAergic system and its role in health and disease. The continued application of these and more advanced methodologies will undoubtedly lead to new insights into the complexities of inhibitory neurotransmission and pave the way for innovative treatments for a host of neurological and psychiatric disorders.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. youtube.com [youtube.com]

- 4. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. [<sup>3</sup>H]GABA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. Probes for the heterogeneity of muscimol binding sites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. GABAB receptor - Wikipedia [en.wikipedia.org]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Distribution of GABA Neurons In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies used to investigate the in vivo distribution of GABAergic neurons. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and understanding the precise location and density of GABA-producing neurons is crucial for advancing neuroscience research and developing novel therapeutics for neurological and psychiatric disorders. This document offers detailed experimental protocols, quantitative data on GABA neuron distribution, and visual representations of key signaling pathways and experimental workflows.

Quantitative Distribution of GABA Neurons Across Brain Regions

The density of GABAergic neurons varies significantly across different regions of the mouse brain. The following table summarizes estimated densities from various studies, providing a comparative overview. It is important to note that these values can vary depending on the specific mouse strain, age, and the quantification method used.

| Brain Region | Sub-region/Layer | Estimated Density of GABAergic Neurons (cells/mm³) |

| Neocortex | Overall | ~51,785[1] |

| Layer I | - | |

| Layer II/III | - | |

| Layer IV | - | |

| Layer V | - | |

| Layer VI | - | |

| Visual Cortex | Overall | ~155,000 (total neurons, with GABAergic neurons making up 15-20%)[2] |

| Hippocampus | - | - |

| Superior Colliculus | Superficial Gray Layer (SGS) | Approximately 30% of neurons are GABAergic[3] |

| Striatum | - | - |

Note: Comprehensive density values for all sub-regions are not consistently available in the literature and can be a subject of ongoing research. The provided data is based on available studies.

In Vivo and Ex Vivo Techniques for Visualizing GABA Neurons

Several powerful techniques are employed to visualize and quantify GABAergic neurons. These methods rely on targeting molecules specific to this neuronal population, such as GABA itself or the enzymes responsible for its synthesis, glutamic acid decarboxylase (GAD), which exists in two isoforms, GAD65 and GAD67.[4]

Immunohistochemistry (IHC)

Immunohistochemistry is a widely used technique that utilizes antibodies to detect specific antigens in tissue sections. For GABAergic neurons, antibodies targeting GABA or GAD are commonly used.

Detailed Protocol for GABA Immunohistochemistry in Mouse Brain:

-

Tissue Preparation:

-

Perfuse the mouse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[5] Some protocols suggest adding 0-0.5% glutaraldehyde to the fixative to improve GABA preservation.

-

Dissect the brain and post-fix in 4% PFA at 4°C overnight.[6]

-

Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.[6]

-

Freeze the brain in optimal cutting temperature (OCT) compound and section it into 20-50 µm thick slices using a cryostat or freezing microtome.[6]

-

-

Staining:

-

Wash the sections in PBS to remove the OCT compound.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Permeabilize the sections with a solution containing a detergent like Triton X-100 (e.g., 0.2% in PBS) for about 30 minutes.

-

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.2% Triton X-100) for 1-2 hours at room temperature.[5]

-

Incubate the sections with the primary antibody (e.g., rabbit anti-GABA or mouse anti-GAD67) diluted in the blocking solution overnight at 4°C.

-

Wash the sections three times in PBS for 10 minutes each.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 2 hours at room temperature, protected from light.[5]

-

Wash the sections three times in PBS for 10 minutes each, protected from light.

-

Mount the sections on slides with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

Quantify the number of labeled neurons in specific brain regions using stereological methods or automated image analysis software.

-

In Situ Hybridization (ISH)

In situ hybridization is a technique that uses labeled nucleic acid probes to detect specific mRNA sequences within tissue sections. This method is particularly useful for identifying cells that are actively transcribing genes for GABAergic markers like Gad1 (encoding GAD67) and Gad2 (encoding GAD65).

Detailed Protocol for In Situ Hybridization for GAD1/GAD2 mRNA in Mouse Brain:

-

Probe Preparation:

-

Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes for Gad1 and Gad2 from linearized plasmid DNA templates using in vitro transcription.

-

-

Tissue Preparation:

-

Hybridization:

-

Air dry the slides and then treat with proteinase K to improve probe penetration.

-

Pre-hybridize the sections in a hybridization buffer for 1 hour at the desired hybridization temperature (typically 55-65°C).[7]

-

Denature the RNA probes by heating at 95°C for 2 minutes.[7]

-

Add the diluted probes to the hybridization buffer and apply to the sections. Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.[8]

-

-

Washes and Detection:

-

Perform a series of stringent washes to remove unbound probe.

-

Block the sections with a blocking solution.

-

Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP) overnight at 4°C.[8]

-

Wash the sections to remove unbound antibody.

-

Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.[9] For fluorescent detection, use a secondary antibody conjugated to a fluorophore.

-

-

Imaging and Analysis:

-

Image the sections using a brightfield or fluorescence microscope.

-

Analyze the distribution and intensity of the signal to determine the location of cells expressing Gad1 and Gad2 mRNA.

-

In Vivo Two-Photon Microscopy

Two-photon microscopy is an advanced imaging technique that allows for the visualization of fluorescently labeled neurons deep within the brains of living animals with high resolution. This is often combined with genetically encoded calcium indicators (GECIs) or fluorescent proteins expressed specifically in GABAergic neurons.

Detailed Protocol for In Vivo Two-Photon Calcium Imaging of GABAergic Neurons in Mice:

-

Animal Preparation:

-

Use a transgenic mouse line that expresses a fluorescent protein (e.g., GFP) or a GECI (e.g., GCaMP) under the control of a GABAergic promoter (e.g., GAD1 or VGAT).

-

Anesthetize the mouse and fix its head in a stereotaxic frame.

-

Perform a craniotomy to create a small window in the skull over the brain region of interest.[10]

-

Implant a glass coverslip over the exposed brain to create an imaging window.[10]

-

-

Dye Loading (if not using a GECI mouse line):

-

If using a synthetic calcium indicator, prepare a solution of the AM ester form of the dye (e.g., Oregon Green BAPTA-1 AM) with a non-ionic surfactant like Pluronic F-127 in DMSO and then dilute in saline.[11]

-

Use a micropipette to pressure inject the dye mixture into the brain at the desired depth.[10][11]

-

Allow approximately 1 hour for the dye to be taken up by the neurons.[11]

-

-

Imaging:

-

Place the mouse under a two-photon microscope.

-

Use a Ti:Sapphire laser tuned to the appropriate wavelength for exciting the fluorophore (e.g., ~920 nm for GFP and GCaMP).

-

Acquire time-lapse images of the neuronal population to record changes in fluorescence, which correspond to changes in intracellular calcium and thus neuronal activity.[10]

-

-

Data Analysis:

-

Use image analysis software to identify individual neurons (regions of interest, ROIs) and extract their fluorescence intensity over time.

-

Calculate the change in fluorescence over baseline (ΔF/F) to quantify neuronal activity.

-

Correlate neuronal activity with sensory stimuli or behavioral tasks.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in GABAergic neurotransmission and the experimental procedures to study them is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these concepts.

Canonical GABAergic Synaptic Transmission

This diagram outlines the key steps in GABAergic signaling at the synapse, from synthesis to receptor activation.

Caption: Canonical GABAergic synaptic transmission pathway.

Local Inhibitory Circuits

GABAergic interneurons form local circuits that can provide feedback or feedforward inhibition, playing a critical role in shaping neuronal activity.

Caption: Feedforward and feedback inhibitory circuit motifs.

Experimental Workflow for IHC Staining and Analysis

This diagram illustrates the sequential steps involved in performing immunohistochemistry to identify GABAergic neurons.

Caption: Workflow for IHC staining of GABAergic neurons.

Workflow for In Vivo Two-Photon Imaging

This diagram outlines the major stages of an in vivo two-photon calcium imaging experiment to study GABAergic neuron activity.

Caption: Workflow for in vivo two-photon calcium imaging.

Applications in Drug Development

A thorough understanding of the distribution of GABAergic neurons is paramount for the development of drugs targeting the GABA system. Many anxiolytics, sedatives, and anticonvulsants, such as benzodiazepines and barbiturates, act by modulating GABAergic neurotransmission.

-

Target Identification and Validation: Mapping the precise location of different GABAergic neuron subtypes and their receptors can help in identifying novel drug targets with greater specificity and fewer side effects.

-

Predicting Drug Efficacy and Off-Target Effects: Knowing the density of GABAergic neurons in different brain regions can help predict which areas will be most affected by a GABA-modulating drug. This is crucial for anticipating both therapeutic effects and potential adverse reactions.

-

Biomarker Development: Changes in the distribution or density of GABAergic neurons may serve as biomarkers for various neurological and psychiatric disorders. In vivo imaging techniques can be adapted for preclinical and potentially clinical studies to monitor disease progression and treatment response.

Conclusion

The investigation of GABA neuron distribution in vivo is a dynamic and evolving field. The techniques outlined in this guide, from traditional immunohistochemistry to cutting-edge two-photon microscopy, provide a powerful toolkit for researchers. By combining these methodologies, scientists can continue to unravel the complex organization of inhibitory circuits in the brain, paving the way for a deeper understanding of brain function and the development of more effective treatments for a wide range of neurological and psychiatric conditions. The integration of quantitative data, detailed protocols, and clear visual representations of pathways and workflows is essential for driving this research forward.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cell Densities in the Mouse Brain: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAergic cell types in the superficial layers of the mouse superior colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of GABAergic Neurons in the Mouse Lateral Septum: A Double Fluorescence In Situ Hybridization and Immunohistochemical Study Using Tyramide Signal Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 6. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 7. docs.abcam.com [docs.abcam.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. scispace.com [scispace.com]

- 11. youtube.com [youtube.com]

Advancements in GABAergic Modulation: A Technical Guide to Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of recent exploratory studies on novel GABAergic compounds, with a focus on positive allosteric modulators (PAMs) of the GABAA receptor. The γ-aminobutyric acid (GABA) system, being the primary inhibitory neurotransmitter network in the central nervous system, remains a pivotal target for therapeutic intervention in a myriad of neurological and psychiatric disorders.[1] This document details the preclinical and clinical profiles of promising new chemical entities, including neuroactive steroids like brexanolone, and subtype-selective modulators such as darigabat and KRM-II-81. A core component of this guide is the structured presentation of quantitative data to facilitate direct comparison of these novel agents. Furthermore, detailed experimental protocols for key assays in GABAergic drug discovery are provided, alongside visualizations of critical signaling pathways and experimental workflows to support researchers in this dynamic field.

Introduction to Novel GABAergic Compounds

The quest for novel GABAergic modulators aims to improve upon the therapeutic profiles of classical benzodiazepines and barbiturates, primarily by achieving greater subtype selectivity to minimize adverse effects such as sedation, tolerance, and dependence.[2] Recent research has focused on developing compounds that selectively target specific GABAA receptor subtypes, which are pentameric ligand-gated ion channels composed of various subunit combinations (e.g., α, β, γ, δ).[3] The subunit composition dictates the pharmacological properties of the receptor, and targeting specific subtypes is a key strategy for developing safer and more effective therapeutics.[2]

This guide will focus on three such novel compounds that have shown significant promise in recent studies:

-

Brexanolone (Allopregnanolone): A neuroactive steroid that acts as a positive allosteric modulator of GABAA receptors.[4][5] It is the first drug specifically approved by the FDA for the treatment of postpartum depression (PPD).[6][7]

-

Darigabat (PF-06372865): A subtype-selective GABAA receptor PAM with a preference for α2, α3, and α5 subunits over the α1 subunit, which is associated with sedation.[2][8][9] It is under development for epilepsy and anxiety disorders.[8][10]

-

KRM-II-81: An imidazodiazepine that is a selective potentiator of GABAA receptors containing α2/3 subunits.[11][12] It has demonstrated broad-spectrum anticonvulsant and analgesic efficacy in preclinical models with a reduced side-effect profile compared to non-selective modulators.[4][11][12]

Quantitative Data Summary

The following tables summarize the available quantitative data for brexanolone, darigabat, and KRM-II-81 to allow for a comparative assessment of their pharmacological profiles.

Table 1: In Vitro Potency and Efficacy of Novel GABAergic Compounds

| Compound | Target | Assay Type | Parameter | Value | Species | Source |

| KRM-II-81 | GABAA Receptors | Electrophysiology (Dorsal-Root Ganglion Cultures) | ED50 | 32 nM | Rat | [11][12] |

Note: Further subtype-specific quantitative data for Brexanolone and Darigabat from primary literature is needed for a comprehensive comparative table.

Table 2: In Vivo Efficacy of Novel GABAergic Compounds in Preclinical Models

| Compound | Model | Species | Dosing | Efficacy | Source |

| Darigabat | Mesial Temporal Lobe Epilepsy (MTLE) | Mouse | 3-10 mg/kg, PO | Dose-dependent reduction in hippocampal paroxysmal discharges, comparable to diazepam (2 mg/kg, IP) | [10][13] |

| KRM-II-81 | Formalin-induced Flinching | Rat | 30 mg/kg, IP | Significant reduction in late phase nociceptive behaviors | [11] |

| KRM-II-81 | Spinal Nerve Ligation | Rat | 30-100 mg/kg, PO | Significant increase in paw withdrawal thresholds | [11] |

| KRM-II-81 | Theiler's Murine Encephalomyelitis Virus (TMEV)-induced Seizures | Mouse | 15 mg/kg, PO, bid | Significantly decreased seizure burden | [14] |

| KRM-II-81 | Hyperthermia-induced Seizures (Dravet Syndrome Model) | Mouse | Dose-dependent | Significantly increased seizure threshold | [15] |

Table 3: Clinical Trial Outcomes for Novel GABAergic Compounds

| Compound | Indication | Phase | Key Outcome | Source |

| Brexanolone | Postpartum Depression | Phase 3 | Significant reduction in Hamilton Rating Scale for Depression (HAM-D) scores at 60 hours compared to placebo. | [7] |

| Darigabat | Acute Anxiety | Phase 1 | 7.5 mg and 25 mg twice-daily doses showed clinically meaningful and statistically significant anxiolytic activity compared to placebo. | [16] |

| Darigabat | Photosensitive Epilepsy | Proof-of-Concept | Demonstrated robust clinical activity. | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of novel GABAergic compounds.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is crucial for characterizing the modulatory effects of novel compounds on specific GABAA receptor subtypes expressed in Xenopus oocytes.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1β2γ2, α2β3γ2) at a specific ratio.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with normal frog ringer solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential, typically -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.

-

Co-apply the test compound with GABA and record the potentiated current.

-

Wash out the compound and GABA to allow the current to return to baseline.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

-

Calculate the potentiation as the ratio of the current in the presence of the compound to the current with GABA alone (I(GABA + compound) / IGABA).

-

Generate dose-response curves by applying a range of compound concentrations and calculate the EC50 value using a sigmoidal dose-response equation.[17]

-

[3H]Flunitrazepam Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., whole brain minus cerebellum) in an ice-cold buffer (e.g., Na-K phosphate buffer, pH 7.4).

-

Centrifuge the homogenate and wash the resulting membrane pellet multiple times to remove endogenous GABA.

-

-

Binding Reaction:

-

Incubate a specific amount of the prepared membrane protein with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM).

-

For determining non-specific binding, add a high concentration of an unlabeled competitor, such as diazepam (e.g., 10 µM), to a parallel set of tubes.

-

To determine the affinity of a test compound, add varying concentrations of the unlabeled compound to a series of tubes.

-

Incubate the mixture for a defined period at a specific temperature (e.g., 60 minutes at 25°C).[18]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the concentration of the unlabeled test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Protocol:

-

Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Test Procedure:

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.[19][21]

-

Visualizations

GABAergic Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of GABAA receptor positive allosteric modulators.

Caption: GABAergic signaling pathway and the action of novel PAMs.

Experimental Workflow for Preclinical Characterization

The diagram below outlines a typical workflow for the preclinical evaluation of a novel GABAergic compound.